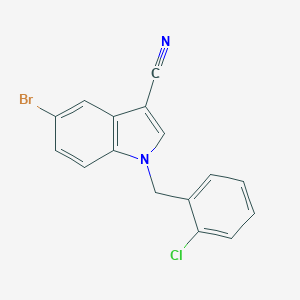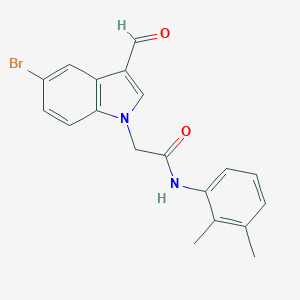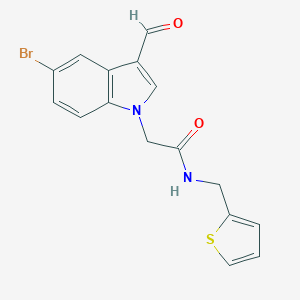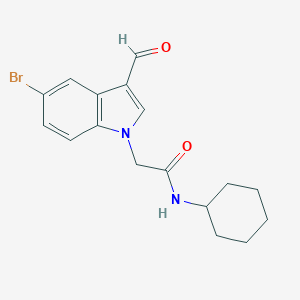![molecular formula C27H26Cl2N4O5 B297515 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297515.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as LCL161 and is a member of the class of hydrazides. LCL161 is a selective inhibitor of the cellular inhibitor of apoptosis protein (cIAP) family, which has been shown to have a significant impact on cancer cells.
Mecanismo De Acción
LCL161 works by inhibiting the activity of cIAP proteins, which are responsible for blocking the apoptotic pathway in cancer cells. By inhibiting cIAP proteins, LCL161 promotes the activation of caspases, which are key enzymes involved in the process of apoptosis. The activation of caspases leads to the death of cancer cells, making LCL161 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
LCL161 has been found to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. LCL161 has also been found to inhibit the growth and proliferation of cancer cells. In addition, LCL161 has been shown to enhance the immune response against cancer cells, making it a potential candidate for combination therapy with other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LCL161 has several advantages for lab experiments. The compound is highly selective for cIAP proteins, making it a useful tool for studying the role of these proteins in cancer cells. LCL161 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using LCL161 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, LCL161 has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on LCL161. One area of interest is the development of new formulations of the compound that improve its solubility and stability. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to LCL161. Finally, there is a need for further research to determine the safety and efficacy of LCL161 in clinical trials, with the ultimate goal of developing a new cancer treatment that can improve patient outcomes.
Métodos De Síntesis
The synthesis of LCL161 involves a multi-step process that starts with the reaction of 2-ethoxybenzaldehyde with 3,5-dichloroaniline to form the intermediate compound 4-(2-ethoxybenzylideneamino)-3,5-dichlorobenzoic acid. The intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final product is obtained by reacting the hydrazide derivative with 2-phenylethyl bromide and acetic anhydride.
Aplicaciones Científicas De Investigación
LCL161 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively target cIAP family proteins, which are known to play a crucial role in the survival of cancer cells. By inhibiting cIAP proteins, LCL161 induces apoptosis in cancer cells, leading to their death. LCL161 has been found to be effective against a broad range of cancer types, including breast, lung, colon, and prostate cancer.
Propiedades
Nombre del producto |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide |
|---|---|
Fórmula molecular |
C27H26Cl2N4O5 |
Peso molecular |
557.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C27H26Cl2N4O5/c1-2-37-24-12-19(16-31-33-27(36)26(35)30-11-10-18-6-4-3-5-7-18)8-9-23(24)38-17-25(34)32-22-14-20(28)13-21(29)15-22/h3-9,12-16H,2,10-11,17H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
Clave InChI |
OLWWTVOAZLTBLL-WCMJOSRZSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

